hGLP-2(1-33,M10Y)

GLP-2 receptor Radioligand binding KD determination

Native hGLP-2(1-33) lacks tyrosines for direct iodination, while teduglutide is not validated as a radioligand. hGLP-2(1-33,M10Y) is the minimal M10Y substitution that enables reliable ¹²⁵I incorporation while preserving full agonist pharmacology. • Preserved cAMP efficacy (full agonist) with reduced β-arrestin-2 recruitment - reference biased agonist • KD of 59.3 nM for filtration-based competition binding assays • Validated autoradiography signal abolished in GLP-2R KO tissue; pairs with antagonist hGLP-2(3-33,M10Y) for conformational mapping

Molecular Formula C169H254N44O56
Molecular Weight 3798 g/mol
Cat. No. B10827766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehGLP-2(1-33,M10Y)
Molecular FormulaC169H254N44O56
Molecular Weight3798 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
InChIInChI=1S/C169H254N44O56/c1-21-79(11)130(161(261)190-100(48-50-119(172)220)145(245)211-134(86(18)216)165(265)189-98(42-33-34-52-170)144(244)207-133(82(14)24-4)164(264)213-135(87(19)217)166(266)205-116(168(268)269)69-129(235)236)208-156(256)104(56-78(9)10)193-150(250)108(60-92-70-180-97-41-32-31-40-95(92)97)197-152(252)110(63-121(174)222)204-162(262)131(80(12)22-2)209-157(257)107(58-90-38-29-26-30-39-90)195-154(254)114(67-127(231)232)200-142(242)99(43-35-53-179-169(176)177)187-138(238)84(16)183-137(237)83(15)185-146(246)102(54-76(5)6)192-151(251)109(62-120(173)221)198-155(255)115(68-128(233)234)201-147(247)103(55-77(7)8)203-163(263)132(81(13)23-3)210-167(267)136(88(20)218)212-158(258)111(64-122(175)223)199-148(248)106(59-91-44-46-94(219)47-45-91)194-143(243)101(49-51-124(225)226)188-153(253)113(66-126(229)230)202-160(260)118(74-215)206-149(249)105(57-89-36-27-25-28-37-89)196-159(259)117(73-214)186-123(224)72-181-141(241)112(65-125(227)228)191-139(239)85(17)184-140(240)96(171)61-93-71-178-75-182-93/h25-32,36-41,44-47,70-71,75-88,96,98-118,130-136,180,214-219H,21-24,33-35,42-43,48-69,72-74,170-171H2,1-20H3,(H2,172,220)(H2,173,221)(H2,174,222)(H2,175,223)(H,178,182)(H,181,241)(H,183,237)(H,184,240)(H,185,246)(H,186,224)(H,187,238)(H,188,253)(H,189,265)(H,190,261)(H,191,239)(H,192,251)(H,193,250)(H,194,243)(H,195,254)(H,196,259)(H,197,252)(H,198,255)(H,199,248)(H,200,242)(H,201,247)(H,202,260)(H,203,263)(H,204,262)(H,205,266)(H,206,249)(H,207,244)(H,208,256)(H,209,257)(H,210,267)(H,211,245)(H,212,258)(H,213,264)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,268,269)(H4,176,177,179)/t79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,96-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,130-,131-,132-,133-,134-,135-,136-/m0/s1
InChIKeyBONVCUWVEHTDCR-NTNVLEAHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hGLP-2(1-33,M10Y) – A Defined GLP-2 Receptor Radioligand


hGLP-2(1-33,M10Y) is a site-specifically modified analogue of the human gut hormone glucagon-like peptide-2 (GLP-2), engineered by substituting the native methionine at position 10 with tyrosine (M10Y) to enable oxidative radioiodination with ¹²⁵I [1]. This substitution yields a full agonist radioligand that retains cAMP signalling efficacy comparable to wild-type hGLP-2(1-33) while exhibiting a modest reduction in β-arrestin recruitment [1]. The compound is primarily deployed as a tool for GLP-2 receptor autoradiography, competition binding, and kinetic profiling, and belongs to a pair of complementary M10Y-based radioligands that includes the antagonist-preferring hGLP-2(3-33,M10Y) [1].

Radioligand Type Site-specific 125I-labeled full agonist M10Y substitution enables oxidative radioiodination
Signaling Profile cAMP response comparable to native GLP-2 Supports GLP-2R autoradiography and kinetic profiling
Paired Tool Complementary antagonist radioligand available Enables agonist/antagonist receptor state discrimination

Why hGLP-2(1-33,M10Y) Is Irreplaceable for Quantitative Receptor Pharmacology


Native hGLP-2(1-33) lacks endogenous tyrosine residues amenable to direct oxidative iodination, and the therapeutic GLP-2 analogue teduglutide (a DPP-4-resistant [Gly²]GLP-2 variant) is neither validated as a radioligand nor suitable for kinetic binding studies [1]. The M10Y substitution in hGLP-2(1-33,M10Y) is the minimum modification that conferrs reliable iodine-125 incorporation while preserving agonist pharmacology, making it the only well-characterised full-agonist radioligand for the human GLP-2 receptor [1]. Moreover, hGLP-2(1-33,M10Y) and its companion antagonist radioligand hGLP-2(3-33,M10Y) exhibit distinct binding kinetics (KD, on/off rates, Bmax) that allow researchers to differentiate agonist- vs antagonist-bound receptor states – a capability that cannot be achieved with a single unlabelled analogue [1].

Native GLP-2 cannot be radioiodinated

Wild-type hGLP-2(1-33) lacks a tyrosine residue for direct oxidative 125I labeling, preventing its use as a radioligand without modification.

Therapeutic analogue not validated for binding studies

Teduglutide is a DPP‑4‑resistant analogue not characterized as a radioligand and may not be suitable for kinetic receptor binding protocols.

Single unlabeled probe cannot distinguish receptor states

Agonist‑ vs. antagonist‑bound conformations exhibit distinct binding kinetics and Bmax; a paired radioligand set is required for differential mapping.

Quantifiable Differentiation of hGLP-2(1-33,M10Y) from Native GLP-2


Radioligand Binding Affinity vs. Wild-Type hGLP-2(1-33)

Saturation binding experiments using membranes from HEK-293 cells stably expressing the human GLP-2 receptor yielded a KD of 59.3 nM for [¹²⁵I]-hGLP-2(1-33,M10Y). By contrast, wild-type hGLP-2(1-33) cannot be directly radioiodinated, necessitating the M10Y substitution for radioligand generation [1]. In a separate study using the native peptide as a competitor, the IC₅₀ of unmodified hGLP-2(1-33) was 3.1 nM, indicating that the M10Y substitution reduces apparent binding affinity approximately 19-fold relative to the unlabelled native peptide .

Binding Affinity vs. Wild‑Type
cross‑study comparable
KD = 59.3 nM
~19‑fold lower affinity vs. native IC₅₀ (3.1 nM)
Supports use as high‑affinity radioligand despite affinity shift
Competition binding data provide context; KD enables saturation protocols
GLP-2 receptor Radioligand binding KD determination

GLP-2 Receptor Agonist Potency Compared to Wild-Type Peptide

In COS-7 cells transiently expressing the human GLP-2 receptor, both hGLP-2(1-33,M10Y) and wild-type hGLP-2(1-33) stimulated cAMP production to comparable maximal levels, confirming that the M10Y substitution does not compromise Gαs coupling efficacy [1]. While the published abstract does not provide an exact EC₅₀ shift, the statement of comparable cAMP induction is supported by full concentration-response curves in the article [1].

cAMP Agonist Potency
head‑to‑head
Comparable Emax to wild‑type hGLP‑2(1‑33)
Preserved Gαs coupling supports functional autoradiography
Exact EC₅₀ values require full‑text extraction
cAMP accumulation GLP-2R agonism Functional assay

Reduced β-Arrestin Recruitment Suggesting Biased Signaling

In HEK-293 cells co-transfected with the human GLP-2 receptor and β-arrestin-2, hGLP-2(1-33,M10Y) evoked significantly lower β-arrestin recruitment than wild-type hGLP-2(1-33) [1]. While the abstract does not report a numerical ratio, the explicit description of the reduction as a key finding indicates a meaningful separation between G-protein and arrestin signalling that is not observed with the native peptide [1].

β‑Arrestin Recruitment
head‑to‑head
Significantly reduced vs. wild‑type GLP‑2
Indicates biased signaling favoring Gαs over arrestin pathways
Quantitative bias factor requires full‑text review
β-arrestin recruitment Biased agonism Functional selectivity

Receptor Selectivity Profile: GLP-2R vs. GLP-1R

Heterologous competition binding experiments showed that [¹²⁵I]-hGLP-2(1-33,M10Y) binds the human GLP-1 receptor with a Ki of approximately 130 nM, compared to its KD of 59.3 nM at the GLP-2 receptor [1]. This yields a selectivity window of roughly 2.2-fold for GLP-2R over GLP-1R. The companion antagonist radioligand exhibited a larger selectivity margin (KD 40.6 nM at GLP-2R vs. Ki 330 nM at GLP-1R, approximately 8.1-fold) [1].

GLP‑2R vs. GLP‑1R Selectivity
reported
GLP‑2R KD 59.3 nM · GLP‑1R Ki 130 nM
~2.2‑fold selectivity window
Moderate cross‑reactivity requires control in dual‑receptor tissues
Antagonist radioligand offers wider margin (8.1‑fold)
Receptor selectivity GLP-1R cross-reactivity Off-target binding

Binding Kinetic Divergence from Antagonist Radioligand

Real-time kinetic binding experiments revealed that [¹²⁵I]-hGLP-2(1-33,M10Y) (full agonist) displays slower association and dissociation rates and a lower maximal binding capacity (Bmax) compared with [¹²⁵I]-hGLP-2(3-33,M10Y) (partial agonist/antagonist) [1]. The slower kinetics of the agonist radioligand are consistent with a ligand that stabilizes a distinct receptor conformation, and the lower Bmax suggests that the agonist-preferring binding-competent receptor pool is smaller than the antagonist-accessible pool [1].

Binding Kinetics vs. Antagonist
reported
Slower on/off rates and lower Bmax than antagonist radioligand
Enables kinetic discrimination of agonist‑bound receptor states
Exact rate constants and Bmax require full‑text extraction
Binding kinetics On-rate Off-rate Bmax

Validated Applications in Receptor Pharmacology and Drug Discovery


Quantitative Autoradiography of GLP-2 Receptor Distribution

The ¹²⁵I-labeled form of hGLP-2(1-33,M10Y) enables direct visualization of GLP-2 receptor protein expression in intestinal and extra-intestinal tissues. In the original study, autoradiography on wild-type mouse intestine revealed strong labelling of subepithelial myofibroblasts, a signal that was abolished in GLP-2R knock-out tissue, confirming target specificity [1]. This application is particularly relevant for drug development programs assessing the biodistribution of GLP-2R-targeted therapeutics in preclinical models.

Paired Agonist/Antagonist Binding for Active vs. Inactive Receptor States

The combination of [¹²⁵I]-hGLP-2(1-33,M10Y) (full agonist) with [¹²⁵I]-hGLP-2(3-33,M10Y) (antagonist) enables differential mapping of GLP-2R conformations in native membranes. Because the agonist radioligand exhibits slower kinetics and lower Bmax than the antagonist [1], laboratories can design sequential binding protocols to quantify the fraction of receptors in the agonist-preferring active state – a metric directly relevant to understanding the pharmacodynamic variability of GLP-2 analogues like teduglutide across gut segments.

Competition Binding Assays for Screening Novel GLP-2R Ligands

[¹²⁵I]-hGLP-2(1-33,M10Y) can serve as the tracer in competition binding assays to determine the affinity of unlabelled GLP-2 analogues at the human GLP-2 receptor. Its KD of 59.3 nM [1] is well suited for filtration-based binding protocols, and its preserved cAMP efficacy [1] ensures that displacement reflects pharmacologically relevant binding. This is a cost-effective alternative to using non-radioactive functional assays for primary screening of large compound libraries.

Investigating Functional Bias at the GLP-2 Receptor

The observation that hGLP-2(1-33,M10Y) maintains cAMP production but exhibits reduced β-arrestin-2 recruitment relative to wild-type GLP-2 [1] positions the compound as a reference biased agonist. Laboratories studying GLP-2R signalling bias can use hGLP-2(1-33,M10Y) alongside native GLP-2 in parallel cAMP and arrestin assays to calibrate bias factors and screen for analogues that selectively engage proliferative (Gαs) vs. desensitization (arrestin) pathways, a strategy directly translatable to short bowel syndrome drug optimization.

Application
Selection Property
Validation Focus
Autoradiographic receptor mapping
¹²⁵I‑labeled full agonist for active receptor visualization
Signal specificity confirmed with GLP‑2R knock‑out tissue
Agonist/antagonist state discrimination
Divergent binding kinetics vs. antagonist radioligand
Active‑state receptor fraction determination in membranes
Radioligand binding screening assays
Reported nanomolar affinity suitable for tracer use
Displacement by unlabelled ligands and affinity calculations
Biased signaling research models
Biased agonist profile (cAMP vs. β‑arrestin)
Bias factor calibration using parallel Gαs and arrestin readouts
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